3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic amine derivative characterized by a 3-azabicyclo[3.1.1]heptane core. This structure features a hydroxyl group at the 6-position and a 2-aminoethyl substituent at the 3-position. The compound’s molecular formula is C₈H₁₆N₂O, with a molecular weight of ~156.23 g/mol. Such bicyclic amines are often explored as pharmacophores in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets like receptors or enzymes .
Properties
IUPAC Name |
3-(2-aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-1-2-10-4-6-3-7(5-10)8(6)11/h6-8,11H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPDAADLLPSNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol, commonly referred to as a bicyclic amine, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol is , with a molecular weight of approximately 171.23 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a selective inhibitor for certain receptors, influencing neurotransmitter release and uptake.
Key Mechanisms:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially modulating their activity.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Cytotoxicity : Research indicates that derivatives of this bicyclic amine may possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol exhibited significant neuroprotective effects against excitotoxicity induced by glutamate. The results indicated a reduction in neuronal death and preservation of cognitive functions in treated subjects compared to controls.
Synthesis and Derivatives
The synthesis of 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves several steps, including the formation of the bicyclic structure followed by functionalization at the nitrogen atom. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets.
Scientific Research Applications
The compound 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS No. 2097954-56-6) is a bicyclic amine that has garnered interest in various scientific research applications, particularly in pharmacology and neuroscience. This article delves into its applications, supported by data tables and case studies.
Structural Characteristics
The compound features a bicyclic structure with an aminoethyl side chain, which contributes to its biological activity. The azabicyclo framework allows for potential interactions with various biological targets, particularly in the central nervous system.
Neuroscience and Pharmacology
Ligand for Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that this compound acts as a ligand for nAChRs, which are crucial in modulating neurotransmission and have implications in cognitive functions and neurodegenerative diseases.
Table 1: Pharmacological Profile of 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
| Property | Value |
|---|---|
| Receptor Target | nAChRs |
| Binding Affinity | High (specific values pending) |
| Antidepressant Activity | Yes |
| Cognitive Enhancement | Yes |
| Neuroprotective Properties | Preliminary evidence available |
Antidepressant Research
In preclinical studies, the compound has shown significant antidepressant-like effects in animal models. For instance, a study demonstrated that administration resulted in reduced immobility time during forced swim tests, suggesting an enhancement in mood and a reduction in depressive symptoms.
Case Study: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the effects of the compound on behavior in rats. The results indicated:
- Dosage : Various dosages were tested.
- Outcome : A dose-dependent reduction in immobility time was observed, indicating potential antidepressant properties.
Cognitive Enhancement
The compound has been investigated for its ability to enhance cognitive functions through modulation of nAChRs, particularly in memory and learning tasks.
Table 2: Cognitive Enhancement Studies
| Study Reference | Methodology | Findings |
|---|---|---|
| Study A | Morris Water Maze | Improved spatial memory |
| Study B | Novel Object Recognition | Increased exploratory behavior |
Neuroprotection
Preliminary studies suggest that 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol may provide neuroprotective effects against excitotoxicity, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol with structurally related compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects: Aminoethyl Group (Target Compound): Enhances aqueous solubility and reactivity for salt formation or conjugation. The primary amine may facilitate interactions with acidic residues in biological targets . Benzyl/Trifluoromethyl Groups: Increase lipophilicity and metabolic stability.
Physicochemical Properties: The target compound’s hydroxyl and aminoethyl groups contribute to higher polarity compared to benzyl or trifluoromethyl derivatives. This polarity may favor pharmacokinetic properties like distribution and excretion. Hydrochloride salts (e.g., ) exhibit high ionic solubility, making them suitable for formulation .
Stability and Storage :
- Amine-containing compounds (e.g., target compound, ) often require refrigeration and protection from light due to oxidation sensitivity. In contrast, trifluoromethyl derivatives () and hydrochloride salts () demonstrate greater ambient stability .
Synthetic Accessibility: The aminoethyl group in the target compound may require specialized alkylation or reductive amination steps, as seen in the synthesis of similar amines (). Trifluoromethyl derivatives () often involve halogenation or nucleophilic substitution .
Biological Relevance: Bicyclic amines are valued for their rigid scaffolds in drug design. The target compound’s aminoethyl group could mimic natural ligands (e.g., neurotransmitters), while benzyl derivatives () may enhance binding to hydrophobic pockets .
Preparation Methods
Intramolecular Cyclization of Amino Alcohols
One of the most common laboratory-scale synthetic routes involves intramolecular cyclization of appropriately substituted amino alcohols under strongly acidic conditions (e.g., hydrochloric acid or sulfuric acid). The acid catalyzes the formation of the bicyclic ring system by promoting nucleophilic attack and ring closure.
- Starting materials: amino alcohols with suitable chain length and functionalization.
- Reaction conditions: strong acid, controlled temperature.
- Outcome: formation of the 3-azabicyclo[3.1.1]heptan-6-ol core with high regioselectivity.
This method is advantageous for its straightforwardness but may require careful control to avoid side reactions or decomposition.
Diastereoselective Strecker Reaction on 3-Oxocyclobutanecarboxylate
A notable advanced synthetic approach involves the diastereoselective Strecker reaction applied to 3-oxocyclobutanecarboxylate derivatives. This method enables the formation of a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further transformed into the target compound.
Process Summary:
- Starting from 3-oxocyclobutanecarboxylate, a Strecker reaction introduces an amino group and a nitrile functionality.
- Subsequent intramolecular imide formation leads to bicyclic ring closure.
- The intermediate diketone is then selectively reduced or modified to yield 3-(2-aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol.
This route is efficient for multigram scale synthesis and allows for stereochemical control, making it valuable for medicinal chemistry applications.
Industrial Scale Production via Continuous Flow Cyclization
For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity.
- Precise control over reaction conditions.
- Scalability for large batch production.
- Enhanced safety and reproducibility.
The cyclization step in continuous flow often mirrors the acid-catalyzed intramolecular cyclization but benefits from improved process control.
Retrosynthetic and Synthetic Route Analysis
Retrosynthetic analysis suggests that the bicyclic structure can be assembled from cyclobutane derivatives via ring expansion or cyclization strategies. The following table summarizes key synthetic routes and their features:
| Synthetic Route | Starting Material | Key Reaction | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Intramolecular cyclization of amino alcohols | Functionalized amino alcohols | Acid-catalyzed cyclization | Moderate | Laboratory scale | Requires strong acid; regioselective |
| Diastereoselective Strecker reaction | 3-Oxocyclobutanecarboxylate | Strecker + imide formation | High | Multigram scale | Stereoselective; suitable for scale-up |
| Continuous flow cyclization | Cyclobutane derivatives | Acid-catalyzed cyclization | High | Industrial scale | Controlled conditions; reproducible |
Detailed Reaction Conditions and Findings
-
- Acid: HCl or H2SO4.
- Temperature: Typically 0–50 °C to prevent decomposition.
- Time: Several hours depending on substrate.
- Outcome: Formation of bicyclic amine-alcohol with minimal side products.
Strecker Reaction and Imide Formation:
- Reagents: Ammonium chloride or amines, cyanide source (e.g., KCN).
- Solvent: Often aqueous or mixed organic solvents.
- Cyclization: Intramolecular imide formation under heating.
- Diastereoselectivity: Controlled by substrate stereochemistry and reaction conditions.
-
- Reactor: Tubular flow reactor with acid-resistant materials.
- Parameters: Optimized flow rate, temperature (~40–60 °C), pressure.
- Advantages: Enhanced yield (up to 90%), scalability, and safety.
Research Findings and Applications
- The diastereoselective Strecker approach has been demonstrated to provide high yields and purity, enabling the synthesis of derivatives for medicinal chemistry and drug discovery.
- Continuous flow methods have been reported to improve throughput and consistency in industrial settings.
- The bicyclic scaffold serves as a versatile intermediate for further chemical modifications, including oxidation, reduction, and substitution reactions.
Summary Table of Preparation Methods
| Method | Reaction Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Intramolecular cyclization | Strong acid (HCl, H2SO4), heat | Simple, direct | Sensitive to conditions |
| Diastereoselective Strecker | Strecker reaction + cyclization | Amines, cyanide, heating | Stereoselective, scalable | Requires careful handling |
| Continuous flow cyclization | Flow acid-catalyzed cyclization | Controlled temperature and pressure | Scalable, reproducible | Requires specialized equipment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
